molecular formula C15H17BrN4O2S B2952909 5-Bromo-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2379953-65-6

5-Bromo-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2952909
CAS No.: 2379953-65-6
M. Wt: 397.29
InChI Key: AKYFICDDEMTCQZ-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a brominated pyrimidine ring, a thiazole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps:

    Formation of the Thiazole Moiety: The thiazole ring can be synthesized by reacting 4-methyl-1,3-thiazole-5-carboxylic acid with appropriate reagents under controlled conditions.

    Piperidine Derivative Synthesis: The piperidine ring is introduced by reacting the thiazole derivative with piperidine under suitable conditions.

    Bromination and Pyrimidine Formation: The final step involves the bromination of the pyrimidine ring and its coupling with the thiazole-piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, high-throughput reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiazole and piperidine moieties.

    Coupling Reactions: The compound can form various derivatives through coupling reactions with different reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the thiazole and piperidine rings.

Scientific Research Applications

5-Bromo-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The bromine atom and the thiazole moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde: Shares the thiazole and bromine features but differs in the rest of the structure.

    2-Bromo-5-methoxypyrimidine: Similar pyrimidine structure but lacks the thiazole and piperidine moieties.

Uniqueness

5-Bromo-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its combination of a brominated pyrimidine ring, a thiazole moiety, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2S/c1-10-13(23-9-19-10)14(21)20-4-2-3-11(7-20)8-22-15-17-5-12(16)6-18-15/h5-6,9,11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYFICDDEMTCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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